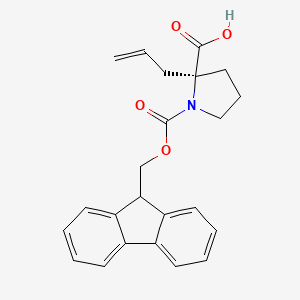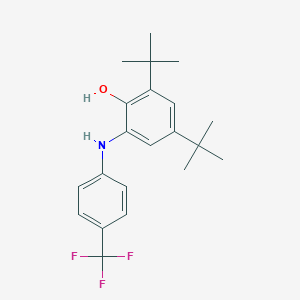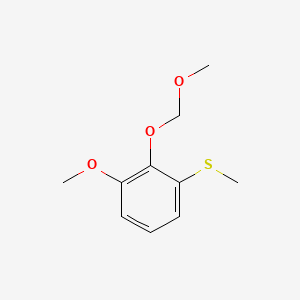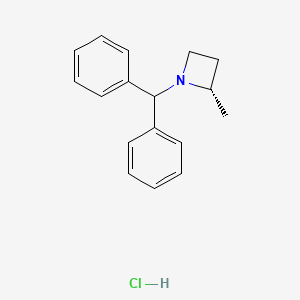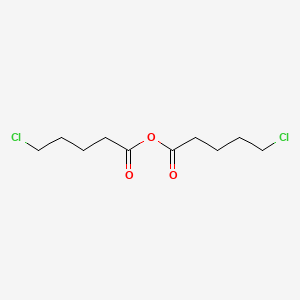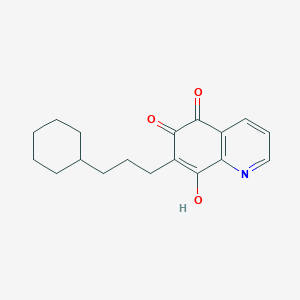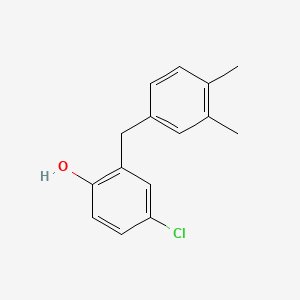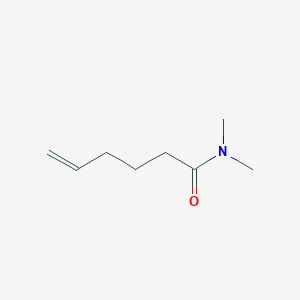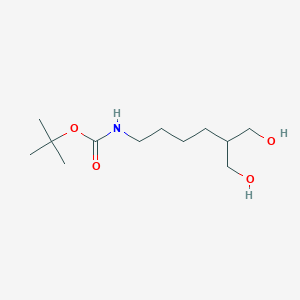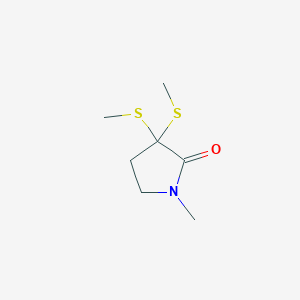
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H13NOS2 It is a derivative of pyrrolidin-2-one, featuring two methylsulfanyl groups attached to the third carbon atom
Méthodes De Préparation
The synthesis of 1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . The reaction conditions typically include the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it serves as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it may be used as a building block for the development of pharmaceuticals with potential therapeutic effects . Additionally, its unique structural properties make it valuable in the study of molecular interactions and mechanisms of action .
Mécanisme D'action
The mechanism of action of 1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one derivatives and pyrrolizines . These compounds share a common pyrrolidine ring structure but differ in their substituents and functional groups. The presence of two methylsulfanyl groups in this compound imparts unique chemical and physical properties, distinguishing it from other related compounds . Similar compounds include pyrrolidine-2,5-diones and prolinol derivatives .
Propriétés
Numéro CAS |
63017-89-0 |
|---|---|
Formule moléculaire |
C7H13NOS2 |
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
1-methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NOS2/c1-8-5-4-7(10-2,11-3)6(8)9/h4-5H2,1-3H3 |
Clé InChI |
SWBCUHQKMZPBDS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1=O)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


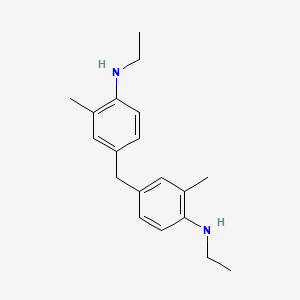
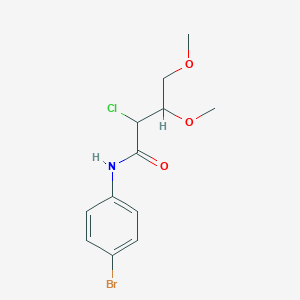
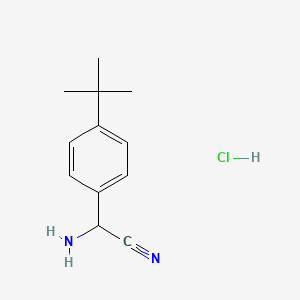

![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
